

# Technical Guide: Cyp51/PD-L1-IN-1 Inhibition of CYP51

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyp51/PD-L1-IN-1

Cat. No.: B15138538

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This technical guide provides an in-depth overview of the inhibitory activity of **Cyp51/PD-L1-IN-1** against its target, Lanosterol 14-alpha demethylase (CYP51), a critical enzyme in the cholesterol biosynthesis pathway.

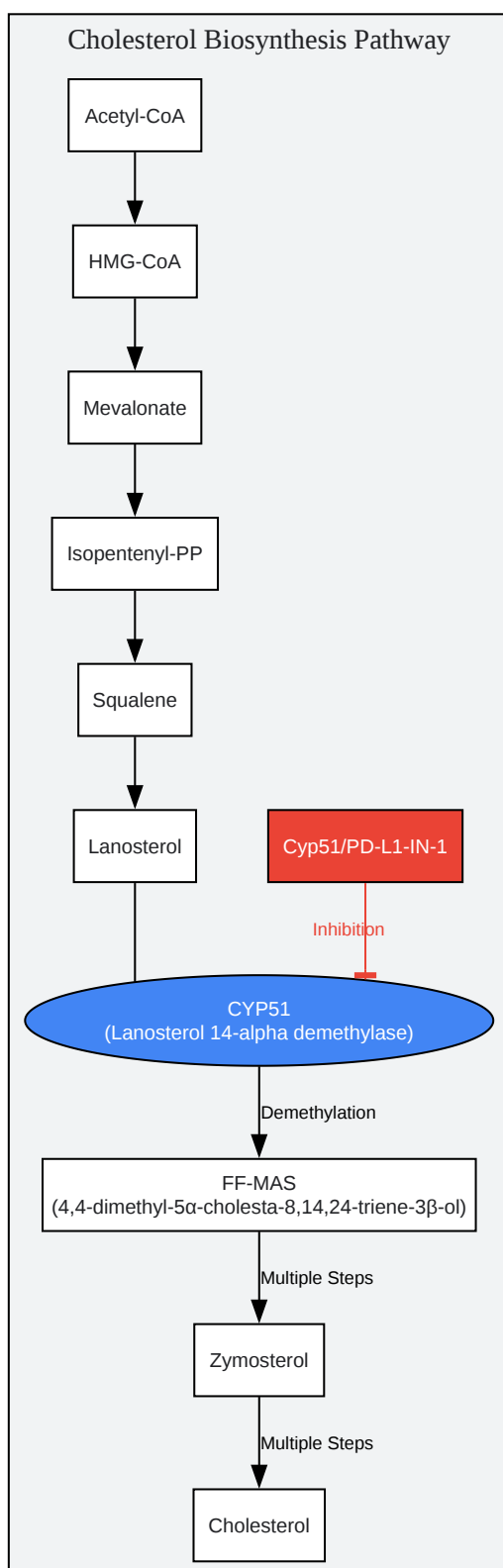
## Quantitative Data: IC50 Value

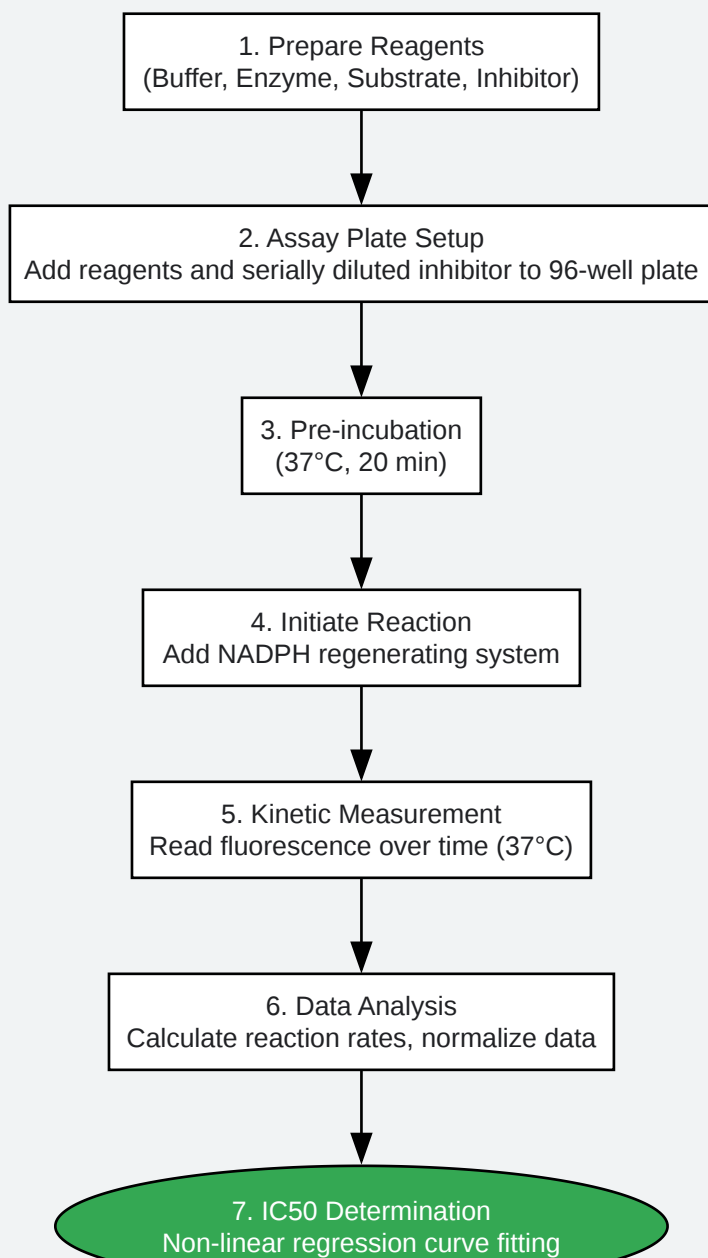
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 value for **Cyp51/PD-L1-IN-1**'s inhibition of the CYP51 enzyme is summarized below.

Compound	Target	IC50 Value (µM)
Cyp51/PD-L1-IN-1	CYP51	0.884[1]

## Core Signaling Pathway: Cholesterol Biosynthesis

CYP51, also known as sterol 14-alpha demethylase, is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[2][3] It catalyzes the oxidative removal of the 14-alpha methyl group from lanosterol, a key step in the production of cholesterol.[4][5] Cholesterol is an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids.[5] Inhibition of CYP51 disrupts this pathway, which is a validated strategy for antifungal agents and is being explored for other therapeutic areas.[2][6]



Experimental Workflow: Fluorescence-Based IC<sub>50</sub> Assay

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)